Cas no 370881-43-9 (benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate)

Benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate is a versatile organic compound known for its exceptional stability and reactivity. This compound features a unique diaza ring system, providing a robust platform for synthetic transformations. Its benzyl substitution enhances solubility and facilitates functional group substitution, making it an attractive intermediate in the synthesis of complex organic molecules. The stereoisomerism ensures predictable reaction outcomes, contributing to the development of enantiomerically pure compounds.
benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate structure
370881-43-9 structure
商品名:benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
CAS番号:370881-43-9
MF:C13H16N2O2
メガワット:232.278343200684
MDL:MFCD09991640
CID:297716
PubChem ID:23635906

benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate 化学的及び物理的性質

名前と識別子

    • 3,6-Diazabicyclo[3.2.0]heptane-3-carboxylicacid, phenylmethyl ester, (1S,5S)-
    • (S,S)-3-CBZ-3,6-DIAZABICYCLO[3.2.0]HEPTANE
    • 3,6-Diazabicyclo[3.2.0]heptane-3-carboxylic acid, benzyl ester, (1S,5S)-
    • BENZYL (1S,5S)-3,6-DIAZA-BICYCLO[3.2.0]HEPTANE-3-CARBOXYLATE
    • (1S,5S)-3,6-Diazabicyclo[3.2.0]heptane-3-carboxylicacid benzyl ester
    • Benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptan-3-carboxylate
    • Benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
    • (1S,5S)-3-Cbz-3,6-diaza-bicyclo[3.2.0]heptane
    • 370881-43-9
    • AKOS015901387
    • MFCD09991640
    • benzyl (cis)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
    • (S,S)-3,6-DIAZA-BICYCLO[3.2.0]HEPTANE-3-CARBOXYLIC ACID BENZYL ESTER
    • (1S,5S)-benzyl3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
    • cis-3-Cbz-3,6-diaza-bicyclo[3.2.0]heptane
    • DTXSID50635280
    • CS-0058151
    • SCHEMBL3822619
    • cis-3,6-Diazabicyclo[3.2.0]heptane-3-carboxylic acid benzyl ester
    • BCONCMOUSFKNCK-NWDGAFQWSA-N
    • (1S,5S)-benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
    • VPA88143
    • A923614
    • benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
    • MDL: MFCD09991640
    • インチ: InChI=1S/C13H16N2O2/c16-13(15-7-11-6-14-12(11)8-15)17-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2/t11-,12+/m0/s1
    • InChIKey: BCONCMOUSFKNCK-NWDGAFQWSA-N
    • ほほえんだ: O=C(OCC1=CC=CC=C1)N1C[C@@H]2CN[C@@H]2C1

計算された属性

  • せいみつぶんしりょう: 232.121
  • どういたいしつりょう: 232.121
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 289
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 41.6A^2

じっけんとくせい

  • PSA: 41.57000
  • LogP: 1.49350

benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate セキュリティ情報

benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU0294-5G
benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
370881-43-9 95%
5g
¥ 14,394.00 2023-04-13
TRC
B194102-1mg
Benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptan-3-carboxylate
370881-43-9
1mg
$ 190.00 2023-04-19
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0558-1g
(1S,5S)-3-Cbz-3,6-diaza-bicyclo[3.2.0]heptane
370881-43-9 97%
1g
13399.07CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0558-500mg
(1S,5S)-3-Cbz-3,6-diaza-bicyclo[3.2.0]heptane
370881-43-9 97%
500mg
7123.56CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0558-500mg
(1S,5S)-3-Cbz-3,6-diaza-bicyclo[3.2.0]heptane
370881-43-9 97%
500mg
¥13815.43 2025-01-21
Ambeed
A601555-1g
(1S,5S)-Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
370881-43-9 98%
1g
$714.0 2024-04-19
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0558-5g
(1S,5S)-3-Cbz-3,6-diaza-bicyclo[3.2.0]heptane
370881-43-9 97%
5g
¥86390.13 2025-01-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU0294-1.0g
benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
370881-43-9 95%
1.0g
¥4797.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU0294-250.0mg
benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
370881-43-9 95%
250.0mg
¥1920.0000 2024-08-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1128791-100mg
Benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
370881-43-9 98%
100mg
¥1703.00 2024-05-16

benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate 関連文献

benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylateに関する追加情報

Benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate (CAS No. 370881-43-9): A Comprehensive Overview

Benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate (CAS No. 370881-43-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of bicyclic amines and is characterized by its bicyclo[3.2.0]heptane core, which imparts it with a high degree of conformational rigidity and specific stereochemical configurations.

The bicyclo[3.2.0]heptane scaffold is a privileged structure in drug discovery, known for its ability to modulate various biological targets, including receptors, enzymes, and ion channels. The presence of the benzyl group in the molecule further enhances its pharmacological profile by influencing its lipophilicity and metabolic stability. These properties make benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate an attractive candidate for the development of novel therapeutics.

Recent studies have explored the potential of benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate in various therapeutic areas. One notable application is in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Research has shown that this compound can effectively cross the blood-brain barrier and exhibit neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function.

In addition to its neuroprotective properties, benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate has also been investigated for its potential as an anti-inflammatory agent. In vitro and in vivo studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

The structural rigidity and specific stereochemistry of benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate also contribute to its favorable pharmacokinetic properties. The compound exhibits good oral bioavailability and a long half-life, which are crucial factors for effective drug delivery and sustained therapeutic effects. These characteristics have been validated through extensive preclinical studies and are currently being further explored in clinical trials.

One of the key challenges in the development of benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate is optimizing its synthetic route to ensure high yield and purity while minimizing environmental impact. Recent advancements in green chemistry have led to the development of more sustainable synthesis methods that reduce waste generation and energy consumption. These methods not only align with environmental sustainability goals but also enhance the economic viability of large-scale production.

In conclusion, benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate (CAS No. 370881-43-9) represents a promising molecule with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further investigation and development into novel therapeutics for various diseases.

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Amadis Chemical Company Limited
(CAS:370881-43-9)benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
A923614
清らかである:99%
はかる:1g
価格 ($):643.0